Melting Point Depression of ~180 °C Relative to Unsubstituted Naphthalene-2-sulfonamide Enables Distinct Formulation and Handling Profiles
The target compound N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide exhibits a melting point of 34–38 °C , representing a dramatic ~180 °C depression compared to the unsubstituted parent compound naphthalene-2-sulfonamide, which melts at 215–219 °C . This substantial difference is attributable to the disruption of intermolecular hydrogen-bonding networks by the pyridin-2-ylmethyl substituent. The near-ambient melting point of the target compound facilitates processing at mild temperatures, reduces thermal degradation risk, and broadens the range of compatible formulation solvents relative to the unsubstituted analog.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 34–38 °C |
| Comparator Or Baseline | Naphthalene-2-sulfonamide (CAS 1576-47-2): 215–219 °C |
| Quantified Difference | ΔTm ≈ 177–185 °C (target compound melts at approximately 180 °C lower than comparator) |
| Conditions | Literature-reported values; target compound measured at ambient pressure; comparator value reported as lit. melting point |
Why This Matters
For procurement decisions, this near-ambient melting point indicates fundamentally different handling and storage requirements, with the target compound requiring controlled low-temperature storage to maintain solid-state integrity, whereas the unsubstituted comparator is stable at room temperature.
